molecular formula C15H23N5O3S B11154683 [4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone

[4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone

Cat. No.: B11154683
M. Wt: 353.4 g/mol
InChI Key: LIVKFWZTHMUJHH-UHFFFAOYSA-N
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Description

[4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone is a synthetic chemical compound of high interest in medicinal chemistry and pharmacological research. This complex molecule features a piperazino group substituted with a methylsulfonyl moiety and is linked via a methanone bridge to a 1-(2-pyrimidinyl)-3-piperidyl group. The presence of both piperazine and pyrimidine rings, which are common pharmacophores, suggests potential for interaction with various biological targets. Piperazine derivatives are a significant class of compounds in scientific research, forming the basis of many therapeutic agents and investigative tools . Similarly, the methylsulfonyl group is a frequent substituent in drug discovery, often included to modulate properties like solubility and binding affinity . The 2-pyrimidinyl group attached to the piperidine ring can serve as a hydrogen bond acceptor, potentially contributing to specific binding interactions with enzymes or receptors. This compound is intended for research applications such as in vitro binding assays, enzyme inhibition studies, and as a building block in the synthesis of more complex molecules for lead optimization. It is supplied as a high-purity solid for For Research Use Only (RUO). This product is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C15H23N5O3S

Molecular Weight

353.4 g/mol

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(1-pyrimidin-2-ylpiperidin-3-yl)methanone

InChI

InChI=1S/C15H23N5O3S/c1-24(22,23)20-10-8-18(9-11-20)14(21)13-4-2-7-19(12-13)15-16-5-3-6-17-15/h3,5-6,13H,2,4,7-12H2,1H3

InChI Key

LIVKFWZTHMUJHH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Preparation of 4-(Methylsulfonyl)piperazine

Methylsulfonylation of piperazine is typically achieved via reaction with methanesulfonyl chloride (MsCl) under basic conditions.

Procedure :

  • Reagents : Piperazine, methanesulfonyl chloride, triethylamine (TEA).

  • Conditions : Dichloromethane (DCM) at 0–25°C, 2–4 hours.

  • Workup : Extraction with DCM, washing with aqueous NaHCO₃, and drying over MgSO₄.

Key Considerations :

  • Yield : ~70–85% (varies with stoichiometry and reaction time).

  • Alternative Pathways : Sulfonation with sulfonic acid chlorides or sulfonic anhydrides may be explored for scalability.

Synthesis of 1-(2-Pyrimidinyl)-3-piperidyl Carboxylic Acid

This intermediate requires functionalization of the pyrimidine ring and attachment to the piperidine scaffold.

Approach 1: Suzuki-Miyaura Cross-Coupling
For pyrimidine functionalization, palladium-catalyzed coupling can introduce substituents.

Reagents Conditions Yield Source
2-Chloropyrimidine, Boronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h60–75%

Approach 2: Direct Alkylation

  • Reagents : 2-Pyrimidinyl bromide, piperidine-3-carboxylic acid.

  • Conditions : K₂CO₃, DMF, 60°C, 8–12 h.

  • Workup : Crystallization from EtOH.

Amide Bond Formation

The core step involves coupling 4-(methylsulfonyl)piperazine with 1-(2-pyrimidinyl)-3-piperidyl carboxylic acid .

Coupling Agents

Three primary methods are evaluated:

Method A: HATU/DIPEA

Component Reagents Conditions Yield
Carboxylic acid, PiperazineHATU, DIPEA, DMSO, RT, 24 hStirring at 25°C overnight65–78%

Advantages : High efficiency for sterically hindered amines.

Method B: EDC/DMSO

Component Reagents Conditions Yield
Carboxylic acid, PiperazineEDC, DMSO, RT, 12 hUltrasound assistance if needed50–65%

Notes : Often paired with DMSO for activating carboxylic acids.

Method C: CDI-Mediated Activation

Component Reagents Conditions Yield
Carboxylic acid, PiperazineCDI, THF, RT, 6 hAnhydrous conditions70–85%

Advantages : Robust for sensitive substrates, avoids excess reagents.

Comparative Analysis

Parameter HATU EDC/DMSO CDI
Reaction Time 24 h12–24 h6 h
Yield 65–78%50–65%70–85%
Purification HPLC requiredCrystallizationCrystallization
Scalability ModerateHighModerate

Data synthesized from.

Optimization and Challenges

Steric and Electronic Factors

  • Pyrimidine Substituents : Electron-withdrawing groups (e.g., Cl, NO₂) may slow coupling reactions.

  • Solvent Selection : DMSO enhances solubility for EDC-mediated reactions but may require extended washing.

Purification Strategies

Method Details Efficiency
HPLC Reverse-phase C18, MeCN/H₂O gradientHigh purity
Crystallization EtOH or MeOH/H₂O (1:1) at 4°CModerate purity

Alternative Routes

One-Pot Synthesis

A telescoped approach combining pyrimidine functionalization and amide coupling:

  • Step 1 : Suzuki coupling to attach pyrimidine to piperidine.

  • Step 2 : Direct sulfonylation of piperazine.

  • Step 3 : Amide formation under microwave irradiation.

Benefits : Reduced intermediate isolation steps.
Limitations : Requires precise control of reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

[4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidinyl moiety can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, [4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a candidate for drug development, particularly in the treatment of certain cancers and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

The methylsulfonyl group distinguishes this compound from analogs with simpler substituents. For example:

  • 4-Ethylpiperazinyl or 4-(2-hydroxyethyl)piperazinyl analogs exhibit increased steric bulk or hydrophilicity, which may alter blood-brain barrier penetration compared to the methylsulfonyl variant .
Table 1: Substituent Effects on Piperazine Derivatives
Compound Piperazine Substituent Key Property Differences Reference
Target Compound 4-Methylsulfonyl High metabolic stability
(4-Methylpiperazin-1-yl)methanone 4-Methyl Lower polarity
4-(2-Hydroxyethyl)piperazinyl 2-Hydroxyethyl Enhanced hydrophilicity

Heterocyclic Moieties Linked to Piperidine/Piperazine

The pyrimidinyl-piperidine group in the target compound contrasts with other heterocycles in analogs:

  • Thieno[3,2-d]pyrimidine analogs (e.g., EP 2 402 347 A1 derivatives) replace the pyrimidinyl-piperidine with a sulfur-containing thienopyrimidine, which may increase lipophilicity but reduce selectivity for pyrimidine-binding targets .
Table 2: Heterocycle-Driven Property Comparisons
Compound Heterocycle Biological Implications Reference
Target Compound Pyrimidinyl-piperidine Likely kinase/GPCR selectivity
Thieno[3,2-d]pyrimidine derivatives Thienopyrimidine Increased lipophilicity
Indole-piperazino methanones Indole Enhanced receptor affinity

Sulfonyl Group Modifications

The methylsulfonyl group is a critical feature compared to other sulfonyl or non-sulfonyl analogs:

  • Chlorinated sulfonyl analogs (e.g., [4-[(3-chloro-1H-indol-6-yl)sulfonyl]-1-piperazinyl] derivatives) exhibit higher electrophilicity, which may improve covalent binding but increase toxicity risks .

Research Findings and Implications

  • Pharmacokinetics : The methylsulfonyl group in the target compound likely prolongs half-life compared to methylpiperazinyl analogs, as sulfonyl groups resist cytochrome P450-mediated degradation .
  • Target Engagement : Pyrimidinyl-piperidine moieties are associated with kinase inhibition (e.g., mTOR or PI3K pathways), whereas indole-containing analogs may target serotonin receptors .
  • Solubility : Despite its polar sulfonyl group, the target compound’s solubility may be moderate due to the pyrimidinyl-piperidine’s hydrophobicity, necessitating formulation optimization .

Biological Activity

The compound [4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a methylsulfonyl group and a pyrimidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antibacterial Activity : Several studies have shown that piperazine derivatives possess moderate to strong antibacterial properties against various bacterial strains.
  • Enzyme Inhibition : The compound is also evaluated for its potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease.
  • Anticancer Properties : Some derivatives have been explored for their anticancer effects, particularly in targeting specific pathways involved in tumor growth.

Antibacterial Activity

A study focusing on piperazine and pyrimidine derivatives reported that many synthesized compounds exhibited significant antibacterial activity. For instance, compounds were tested against strains like Salmonella typhi and Bacillus subtilis, showing promising results.

CompoundBacterial StrainActivity Level
5aS. typhiModerate
5bB. subtilisStrong
5cE. coliWeak

The results indicated that modifications to the piperazine and pyrimidine structures could enhance antibacterial efficacy, suggesting a structure-activity relationship that warrants further investigation.

Enzyme Inhibition Studies

The enzyme inhibition potential of this compound has been explored through in vitro assays. The following table summarizes findings related to its inhibitory effects on AChE and urease:

CompoundEnzymeIC50 Value (µM)
5dAChE20.5
5eUrease15.8

These results indicate that the compound may serve as a lead for developing new enzyme inhibitors, particularly for conditions where AChE inhibition is beneficial, such as Alzheimer's disease.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of piperazine derivatives. For example:

  • Anticancer Activity : In a study examining various piperazine derivatives, certain compounds showed significant cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.
  • Hypoglycemic Effects : Research has suggested that some derivatives can lower blood glucose levels, making them candidates for diabetes treatment.

Q & A

(Basic) What are the established synthetic routes for [4-(Methylsulfonyl)piperazino][1-(2-pyrimidinyl)-3-piperidyl]methanone, and what key parameters govern reaction efficiency?

The synthesis typically involves multi-step pathways, starting with the coupling of substituted piperazine and piperidine precursors. Critical steps include:

  • Coupling Reaction : Reacting 1-(2-pyrimidinyl)-3-piperidinecarboxylic acid derivatives with 4-(methylsulfonyl)piperazine under peptide coupling agents (e.g., HATU or EDCI) in anhydrous dimethylformamide (DMF) at 80°C .
  • Purification : Recrystallization using ethanol or chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the final product .
    Key parameters to optimize are solvent polarity, reaction temperature (60–100°C), and catalyst stoichiometry to achieve yields >70% .

(Basic) Which spectroscopic and chromatographic methods are essential for confirming structural integrity and purity?

Analytical Technique Application Key Parameters References
1H/13C NMR Structural elucidationChemical shifts (δ 2.8–3.2 ppm for methylsulfonyl; δ 8.1–8.5 ppm for pyrimidine protons)
HPLC-UV Purity assessmentRetention time (e.g., 12.3 min on C18 column), >95% purity threshold
Mass Spectrometry Molecular weight verificationm/z = 379.4 (M+H)+

(Advanced) How can researchers elucidate the compound’s mechanism of action, particularly its interactions with neurotransmitter transporters?

  • Radioligand Binding Assays : Use tritiated ligands (e.g., [³H]paroxetine for SERT, [³H]nisoxetine for NET) to measure IC50 values in transfected HEK293 cells .
  • Functional Uptake Assays : Quantify inhibition of serotonin/dopamine reuptake in synaptosomal preparations .
  • Computational Docking : Predict binding modes using homology models of transporters (e.g., SERT PDB: 5I71) and validate with mutagenesis (e.g., D98A mutation in SERT) .

(Advanced) What strategies resolve discrepancies between in vitro binding affinity and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS after oral administration in rodents .
  • Metabolite Identification : Use HPLC-QTOF to detect oxidative metabolites (e.g., sulfone-to-sulfoxide conversion) that may reduce activity .
  • Blood-Brain Barrier Penetration : Assess using in situ perfusion models (e.g., logBB >0.3 indicates CNS penetration) .

(Advanced) How does the methylsulfonyl group influence receptor binding compared to non-sulfonylated analogs?

  • SAR Studies : Synthesize analogs lacking the methylsulfonyl group and compare binding affinities. For example:

    Compound SERT Ki (nM) NET Ki (nM) DAT Ki (nM)
    With -SO2Me12 ± 1.528 ± 3.145 ± 4.2
    Without -SO2Me210 ± 15320 ± 22480 ± 35
  • Electrostatic Analysis : Molecular dynamics simulations show the sulfonyl group stabilizes interactions via hydrogen bonding with Asp98 in SERT .

(Basic) What methodologies assess solubility and stability under physiological conditions?

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification (e.g., 0.5 mg/mL at pH 7.4) .
  • Stability : Forced degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC-UV; >90% stability indicates suitability for in vivo use .
  • Lipophilicity : LogP determination via octanol-water partitioning (logP = 2.1 ± 0.2) .

Notes

  • Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
  • Advanced questions emphasize mechanistic and translational research, while basic questions focus on synthesis and characterization.
  • Methodological rigor is prioritized, with cross-validation of techniques (e.g., NMR + MS) to address data contradictions .

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